[4-[4-(Benzimidazol-1-yl)butoxy]phenyl]-phenylmethanone;hydrochloride
Overview
Description
[4-[4-(Benzimidazol-1-yl)butoxy]phenyl]-phenylmethanone;hydrochloride is a complex organic compound that features a benzimidazole moiety Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[4-(Benzimidazol-1-yl)butoxy]phenyl]-phenylmethanone;hydrochloride typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid.
Attachment of Butoxy Group: The next step involves the introduction of the butoxy group. This can be achieved through nucleophilic substitution reactions where the benzimidazole derivative reacts with a butyl halide under basic conditions.
Formation of Methanone Moiety: The final step involves the formation of the methanone moiety. This can be done by reacting the intermediate with benzoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzimidazole ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the benzimidazole ring can yield reduced forms, which may have different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry
In chemistry, [4-[4-(Benzimidazol-1-yl)butoxy]phenyl]-phenylmethanone;hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Benzimidazole derivatives are known to inhibit various enzymes, and this compound may exhibit similar properties.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Benzimidazole derivatives have shown promise as antiviral, anticancer, and antifungal agents .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a valuable component in material science.
Mechanism of Action
The mechanism of action of [4-[4-(Benzimidazol-1-yl)butoxy]phenyl]-phenylmethanone;hydrochloride involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, benzimidazole, is a simpler structure but shares the core benzimidazole ring.
{4-[4-(1H-benzimidazol-1-yl)butoxy]phenyl}(phenyl)methanone: The non-hydrochloride form of the compound.
Other Benzimidazole Derivatives: Compounds like omeprazole, albendazole, and mebendazole are well-known benzimidazole derivatives with various therapeutic applications.
Uniqueness
What sets [4-[4-(Benzimidazol-1-yl)butoxy]phenyl]-phenylmethanone;hydrochloride apart is its unique combination of functional groups. The presence of the butoxy and methanone moieties, along with the benzimidazole core, provides it with unique chemical and biological properties.
Properties
IUPAC Name |
[4-[4-(benzimidazol-1-yl)butoxy]phenyl]-phenylmethanone;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2.ClH/c27-24(19-8-2-1-3-9-19)20-12-14-21(15-13-20)28-17-7-6-16-26-18-25-22-10-4-5-11-23(22)26;/h1-5,8-15,18H,6-7,16-17H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHQHZWMKAUCHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCCCN3C=NC4=CC=CC=C43.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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